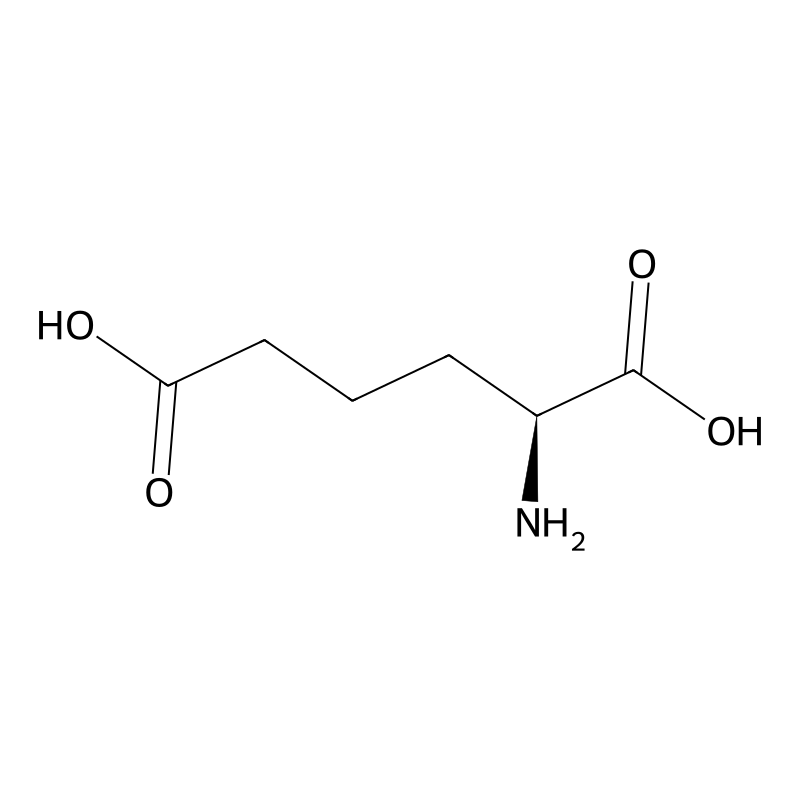Biomarket & Metabolite Standards
CAS No.:492-27-3
Molecular Formula:C10H7NO3
Molecular Weight:189.17 g/mol
Availability:
In Stock
CAS No.:328-50-7
Molecular Formula:C5H6O5
Molecular Weight:146.10 g/mol
Availability:
In Stock
CAS No.:77220-86-1
Molecular Formula:C5H10O3
Molecular Weight:118.13 g/mol
Availability:
In Stock
CAS No.:1118-90-7
Molecular Formula:C6H11NO4
Molecular Weight:161.16 g/mol
Availability:
In Stock
CAS No.:63512-50-5
Molecular Formula:C5H6Na2O5
Molecular Weight:192.078
Availability:
In Stock
CAS No.:1724-02-3
Molecular Formula:C5H6O4
Molecular Weight:130.1 g/mol
Availability:
In Stock





